molecular formula C21H26Cl2N2O3 B1675097 Levocetirizine dihydrochloride CAS No. 130018-87-0

Levocetirizine dihydrochloride

Número de catálogo: B1675097
Número CAS: 130018-87-0
Peso molecular: 425.3 g/mol
Clave InChI: CUSPGNDCPOVPBA-ZMBIFBSDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Allergy Management

Levocetirizine is effective in alleviating symptoms associated with allergies, including:

  • Watery eyes
  • Runny nose
  • Sneezing
  • Itching (both ocular and nasal)

In clinical studies, levocetirizine has shown significant efficacy in improving quality of life for patients suffering from these symptoms. For instance, a study involving 294 patients with perennial allergic rhinitis demonstrated an 86% improvement in total symptom scores within the first week of treatment compared to placebo .

Chronic Urticaria Treatment

Levocetirizine has been extensively studied for its effectiveness in treating chronic idiopathic urticaria. In a double-blind, placebo-controlled trial, patients receiving levocetirizine reported:

  • A marked reduction in itching severity.
  • A decrease in the number and size of wheals (hives).
  • Improved quality of life scores as measured by the Dermatology Life Quality Index .

The therapeutic effects were observed as early as the first week and persisted throughout the treatment duration, with 53% of patients reporting complete symptom resolution after treatment .

Pharmacological Insights

Levocetirizine's pharmacodynamics indicate that it exhibits rapid onset and prolonged action. It effectively inhibits histamine-induced wheal and flare reactions, demonstrating a higher affinity for H1 receptors compared to its predecessor, cetirizine .

Table 1: Pharmacological Properties of Levocetirizine

PropertyValue
H1 Receptor AffinityKi = 3 nmol/L
Onset of ActionWithin hours
Duration of ActionUp to 24 hours
Common Dosage5 mg once daily

Efficacy in Allergic Rhinitis

A multicenter trial evaluated levocetirizine's effectiveness over eight weeks among patients sensitized to house dust mites. The results indicated significant improvements across all allergy symptoms, including nasal congestion, which is often challenging to treat .

Safety Profile

While generally considered safe, there have been rare reports of adverse effects. A notable case study documented levocetirizine-induced liver injury, highlighting the importance of monitoring liver function during treatment . The patient recovered fully after discontinuation of the drug, emphasizing that while side effects are uncommon, they can occur.

Actividad Biológica

Levocetirizine dihydrochloride is a second-generation antihistamine primarily used for the treatment of allergic conditions such as allergic rhinitis and chronic urticaria. This article explores its biological activity, mechanisms of action, efficacy in clinical settings, and potential adverse effects based on diverse research findings.

Levocetirizine acts as a selective antagonist of the H1 histamine receptor. By blocking this receptor, it prevents the actions of histamine, which include smooth muscle contraction, increased vascular permeability, and stimulation of sensory nerves. This mechanism contributes to its effectiveness in alleviating symptoms associated with allergic responses .

Pharmacokinetics

  • Absorption : Following a 5 mg oral dose, levocetirizine achieves a maximum concentration (CmaxC_{max}) of approximately 0.27 µg/mL within 0.75 hours (TmaxT_{max}). The area under the curve (AUC) is reported as 2.31 µg*h/mL .
  • Distribution : The volume of distribution is about 0.33 L/kg, and plasma protein binding averages around 96% .
  • Metabolism : Levocetirizine undergoes minimal hepatic metabolism, which reduces the risk of drug interactions .

In Vitro Studies

Levocetirizine has demonstrated several in vitro biological activities:

  • Eosinophil Migration : It inhibits eotaxin-induced eosinophil transendothelial migration through endothelial cell monolayers .
  • Adhesion Inhibition : The drug also inhibits eosinophil adhesion to vascular cell adhesion molecule-1 (VCAM-1) and interferon (IFN)-γ-stimulated keratinocytes .

In Vivo Studies

In vivo studies have shown that levocetirizine:

  • Improves Renal Function : In diabetic rat models, it ameliorates renal oxidative stress and restores nitric oxide bioavailability, indicating potential renoprotective effects .
  • Clinical Efficacy : Multiple clinical trials confirm its effectiveness in reducing symptoms of allergic rhinitis and chronic urticaria. For instance, one study reported significant improvements in pruritus intensity and quality of life scores after four weeks of treatment with levocetirizine compared to placebo .

Case Studies

A notable case study highlighted levocetirizine-induced liver injury in a patient who developed jaundice after two months of treatment. Histological examination revealed portal inflammation and cholestasis, underscoring the need for vigilance regarding potential hepatotoxicity associated with this medication .

Comparative Studies

In comparative studies against other antihistamines like rupatadine:

  • Levocetirizine showed a lower percentage decrease in total nasal symptom scores (TNSS) compared to rupatadine (18.02% vs. 36.67%) during treatment for seasonal allergic rhinitis .
  • However, it still demonstrated significant efficacy in improving quality of life metrics and reducing work productivity impairment due to allergy symptoms .

Summary of Clinical Trials

Study TypeDosageEfficacy OutcomeReference
Double-blind placebo-controlled5 mg dailySignificant reduction in pruritus intensity
Randomized trial5 mg dailyImproved TNSS but less effective than rupatadine
Multicenter study5 mg dailyWell tolerated; no significant efficacy vs placebo

Propiedades

Número CAS

130018-87-0

Fórmula molecular

C21H26Cl2N2O3

Peso molecular

425.3 g/mol

Nombre IUPAC

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;hydrochloride

InChI

InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/t21-;/m1./s1

Clave InChI

CUSPGNDCPOVPBA-ZMBIFBSDSA-N

SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl

SMILES isomérico

C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

SMILES canónico

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Apariencia

Solid powder

Pictogramas

Irritant; Environmental Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

(2-(4-((R)-(4-chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)acetic acid dihydrochloride
(2-(4-((R)-p-chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)acetic acid
acetic acid, (2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-
acetic acid, (2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride
cetirizine (R)-form dihydrochloride
levocetirizine
levocetirizine dihydrochloride
levocetirizine hydrochloride
levocetrizine
UCB-28556
Xusal
Xyzal

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levocetirizine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Levocetirizine dihydrochloride
Reactant of Route 3
Levocetirizine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Levocetirizine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Levocetirizine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Levocetirizine dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.